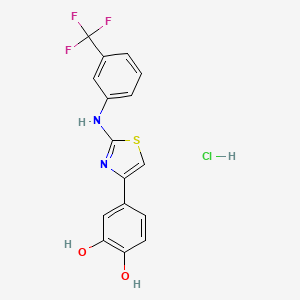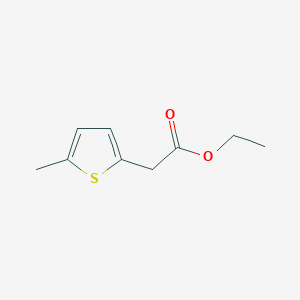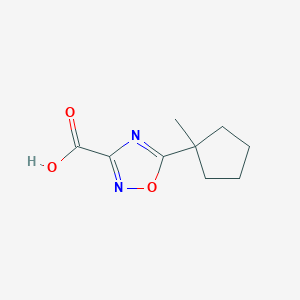![molecular formula C9H9FN4 B13063630 2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13063630.png)
2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide.
Cycloaddition Reaction: The azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Applications De Recherche Scientifique
2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2H-1,2,3-triazol-4-amine: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
2-(4-Methylphenyl)-2H-1,2,3-triazol-4-amine:
Uniqueness
2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability, binding affinity, and specificity in biological systems. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H9FN4 |
|---|---|
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
2-[(4-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)6-14-12-5-9(11)13-14/h1-5H,6H2,(H2,11,13) |
Clé InChI |
NJGKESOZLYJDPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2N=CC(=N2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B13063552.png)



![({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine](/img/structure/B13063578.png)


![Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13063610.png)



![Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate](/img/structure/B13063635.png)


